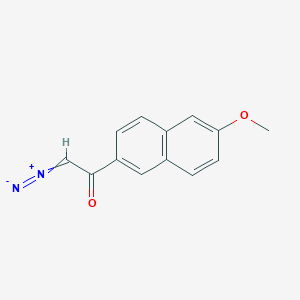
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide: is a complex organic compound characterized by its long chain structure with multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:
Amidation Reactions: Involving the reaction of an amine with a carboxylic acid derivative under controlled conditions.
Protection and Deprotection Steps: To ensure the stability of reactive groups during the synthesis process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction: Involving the addition of hydrogen or removal of oxygen to form reduced products.
Substitution: Where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
- N-(3,6,9,12,15-Pentaoxatetracosan-1-yl)octanamide
- N-(3,6,9,12,15-Pentaazatetracosan-1-yl)hexanamide
Comparison: N-(3,6,9,12,15-Pentaazatetracosan-1-YL)octanamide stands out due to its unique chain length and nitrogen content, which confer specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
53543-23-0 |
|---|---|
Formule moléculaire |
C27H60N6O |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-(nonylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C27H60N6O/c1-3-5-7-9-10-12-14-16-28-17-18-29-19-20-30-21-22-31-23-24-32-25-26-33-27(34)15-13-11-8-6-4-2/h28-32H,3-26H2,1-2H3,(H,33,34) |
Clé InChI |
WFEOMLVTCNNQMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNCCNCCNCCNCCNCCNC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




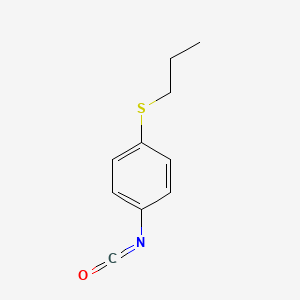
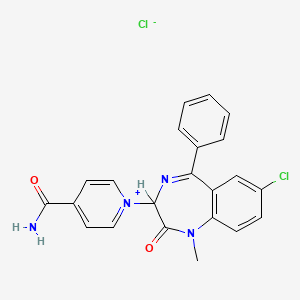

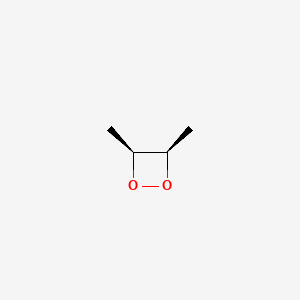
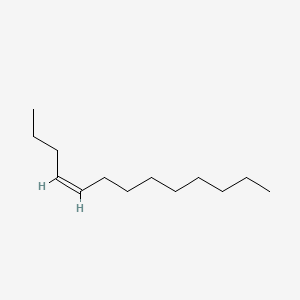



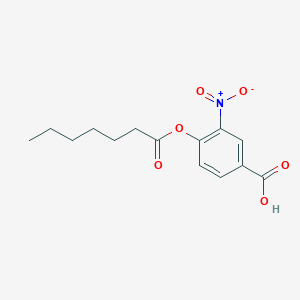
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

